3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxy group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxy-1-methyl-1H-pyrazole with p-tolyl aldehyde, followed by carboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Formation of 3-methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxaldehyde.
Reduction: Formation of 3-methoxy-1-(p-tolyl)-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy and p-tolyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and an amine group, differing in functional groups and substitution pattern.
Uniqueness
3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy group, p-tolyl group, and carboxylic acid makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-methoxy-2-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-10(12(15)16)7-11(13-14)17-2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
MUOPQTJRLBZHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)OC)C(=O)O |
Origin of Product |
United States |
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